Cas no 1261857-08-2 (3-Hydroxy-6-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine)

3-Hydroxy-6-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a trifluoromethoxy phenyl group and a trifluoromethyl substituent, which enhance its lipophilicity and metabolic stability. The presence of hydroxyl and pyridine moieties suggests utility as an intermediate in the synthesis of bioactive compounds, particularly those targeting CNS or inflammatory pathways. The trifluoromethyl and trifluoromethoxy groups contribute to improved binding affinity and resistance to enzymatic degradation. This compound may serve as a valuable scaffold for drug discovery, offering opportunities for further functionalization to optimize pharmacological properties. Its stability under physiological conditions makes it suitable for exploratory medicinal chemistry studies.
3-Hydroxy-6-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine structure
1261857-08-2 structure
Product Name:3-Hydroxy-6-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine
CAS No:1261857-08-2
MF:C13H7F6NO2
MW:323.190604448318
CID:4920692
Update Time:2025-06-30

3-Hydroxy-6-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Hydroxy-6-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine
    • Inchi: 1S/C13H7F6NO2/c14-12(15,16)11-10(21)6-5-9(20-11)7-1-3-8(4-2-7)22-13(17,18)19/h1-6,21H
    • InChI Key: SPXNKAIHBVWGBM-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C=CC(C2C=CC(=CC=2)OC(F)(F)F)=N1)O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 365
  • XLogP3: 4.3
  • Topological Polar Surface Area: 42.4

3-Hydroxy-6-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A024001323-250mg
3-Hydroxy-6-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine
1261857-08-2 97%
250mg
659.60 USD 2021-06-10
Alichem
A024001323-500mg
3-Hydroxy-6-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine
1261857-08-2 97%
500mg
1,009.40 USD 2021-06-10
Alichem
A024001323-1g
3-Hydroxy-6-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine
1261857-08-2 97%
1g
1,747.20 USD 2021-06-10

Additional information on 3-Hydroxy-6-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine

3-Hydroxy-6-(4-(Trifluoromethoxy)Phenyl)-2-(Trifluoromethyl)Pyridine: A Comprehensive Overview

The compound 3-Hydroxy-6-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine, also known by its CAS number 1261857-08-2, is a highly specialized organic molecule with significant applications in the fields of pharmaceutical chemistry and material science. This compound is characterized by its unique pyridine ring structure, which is substituted with a hydroxyl group at the 3-position, a trifluoromethyl group at the 2-position, and a trifluoromethoxy-substituted phenyl group at the 6-position. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable component in various research and industrial applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of coupling reactions and fluorination techniques. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, has been pivotal in constructing the biaryl system within this molecule. Additionally, the introduction of trifluoromethyl and trifluoromethoxy groups has been achieved via electrophilic fluorination methods, which are both environmentally friendly and scalable for industrial production.

The electronic properties of 3-Hydroxy-6-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine make it an excellent candidate for applications in optoelectronic materials. The trifluoromethyl group at the 2-position significantly increases the electron-withdrawing effect on the pyridine ring, enhancing its ability to act as an electron acceptor in organic semiconductors. This property has been exploited in the development of advanced organic photovoltaic (OPV) devices, where this compound serves as an electron transport layer material. Recent studies have demonstrated that incorporating this compound into OPV devices can lead to improved charge separation efficiency and overall device performance.

In the pharmaceutical industry, this compound has shown promise as a lead molecule for drug discovery. The hydroxyl group at the 3-position provides opportunities for further functionalization, enabling researchers to explore its potential as a bioisostere or a scaffold for drug delivery systems. Furthermore, the trifluoromethoxy group at the phenyl ring introduces additional electronic complexity, which can be leveraged to optimize pharmacokinetic properties such as solubility and bioavailability.

The synthesis and characterization of 3-Hydroxy-6-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine have been extensively documented in recent scientific literature. Researchers have employed advanced spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography, to confirm its molecular structure and purity. These studies have also provided insights into its thermal stability, optical properties, and reactivity under various conditions.

In conclusion, 3-Hydroxy-6-(4-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structural features and functional groups make it an invaluable tool for advancing research in materials science, pharmaceuticals, and beyond. As ongoing research continues to uncover new potential uses for this compound, it is poised to play an increasingly important role in both academic and industrial settings.

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